molecular formula C7H6N6O4S B2447523 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 1909316-08-0

2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No.: B2447523
CAS No.: 1909316-08-0
M. Wt: 270.22
InChI Key: PZARUYJXDSAGSU-UHFFFAOYSA-N
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Description

2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a sophisticated chemical reagent designed for specialized research applications. Its structure incorporates a sulfonamide group, a well-known pharmacophore that often confers the ability to interact with enzyme active sites, particularly carbonic anhydrases, and has historical significance in the development of antimicrobial agents . The tetrazole ring, a bioisostere for a carboxylic acid or other charged moieties, improves membrane permeability and metabolic stability, making it a valuable functional group in medicinal chemistry for optimizing the properties of drug candidates . Furthermore, the nitro group presents a handle for further chemical reduction or serves as an electron-withdrawing component that can influence the electronic characteristics of the entire molecule. This unique combination of features makes this compound a valuable intermediate for chemical biology and drug discovery research. It may be utilized in the synthesis of more complex molecules, as a building block in metal-organic frameworks (MOFs) due to the coordinating potential of the tetrazole ring , or as a core scaffold in the development of novel enzyme inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O4S/c8-18(16,17)6-2-1-4(3-5(6)13(14)15)7-9-11-12-10-7/h1-3H,(H2,8,16,17)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZARUYJXDSAGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes

Sequential Sulfonation and Nitration

The foundational approach begins with the sulfonation of benzene derivatives, followed by nitration and subsequent tetrazole ring formation.

Step 1: Sulfonation of Benzene
Benzene is reacted with chlorosulfonic acid under controlled conditions to yield benzene sulfonic acid, which is subsequently treated with ammonia to form benzene-1-sulfonamide.

Step 2: Nitration
The sulfonamide intermediate undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The nitro group is introduced at position 2, guided by the meta-directing nature of the sulfonamide group. However, achieving ortho-nitration (position 2) requires precise temperature control (0–5°C) to minimize byproducts.

Step 3: Tetrazole Ring Formation
The critical step involves converting a nitrile precursor at position 4 into the tetrazole ring. This is achieved via a [2+3] cycloaddition reaction using sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 80–100°C for 24 hours.

Table 1: Reaction Conditions for Classical Synthesis
Step Reagents/Conditions Yield (%) Characterization Data
1 ClSO₃H, NH₃, 0°C 85 IR: 1160 cm⁻¹ (S=O stretch)
2 HNO₃/H₂SO₄, 0–5°C 70 ¹H NMR: δ 8.2 (s, 1H, NO₂)
3 NaN₃, NH₄Cl, DMF 65 LC-MS: m/z 297 [M+H]⁺

Modern Methodologies

Direct Tetrazole Functionalization

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency during nitration and tetrazole cyclization. Key advantages include:

  • Temperature Control : Mitigates exothermic risks during nitration.
  • Scalability : Achieves >90% conversion rates for tetrazole formation.

Waste Management

The use of sodium azide necessitates stringent protocols for neutralization, typically involving iron(III) sulfate to convert residual NaN₃ into non-toxic N₂ gas.

Challenges and Limitations

Regioselectivity in Nitration

The meta-directing effect of the sulfonamide group complicates ortho-nitration. Solutions include:

  • Directed Ortho-Metalation : Employing lithium diisopropylamide (LDA) to temporarily deprotonate the sulfonamide and direct nitration.
  • Protecting Groups : Temporarily converting the sulfonamide to a less directing group (e.g., tert-butyl) during nitration.

Tetrazole Ring Stability

The tetrazole moiety is sensitive to oxidative conditions, necessitating inert atmospheres (N₂ or Ar) during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The tetrazole ring can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
  • 1,1′-dihydroxy-3,3′-dinitro-bis-1,2,4-triazole
  • 1,1′-dihydroxy-5,5′-bistetrazole

Uniqueness

This compound is unique due to its combination of nitro, tetrazole, and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for further modifications and applications in various fields .

Biological Activity

2-Nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H6N6O3S
  • Molecular Weight : 218.22 g/mol
  • CAS Number : 87693-28-5

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The presence of the tetrazole ring enhances lipophilicity and membrane permeability, making it a promising candidate for drug development.

Anticancer Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant anticancer properties. A study evaluated several derivatives against human cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxic effects. For example:

CompoundCell LineIC50 (µM)
2-Nitro-Tetrazole DerivativeA5490.054
2-Nitro-Tetrazole DerivativeHeLa0.048

These compounds induced apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin assembly, which is crucial for cell division .

Cardiovascular Effects

Another area of investigation involves the cardiovascular effects of sulfonamide derivatives. A study using an isolated rat heart model assessed the impact on perfusion pressure and coronary resistance. The findings suggested that certain derivatives could act as endothelin receptor-A inhibitors, potentially reducing pulmonary vascular hypertension and cardiac hypertrophy:

GroupCompoundDose (nM)Effect
IControl-Baseline
IIBenzene Sulfonamide0.001Increased perfusion pressure
III2-Nitro Derivative0.001Decreased perfusion pressure

The study concluded that the compound could modulate calcium channel activity, influencing vascular resistance .

Case Studies

  • Cytotoxicity in Cancer Models : A series of experiments demonstrated that 2-nitro derivatives significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis.
  • Cardiovascular Studies : In vivo studies indicated that the compound could effectively reduce coronary resistance in animal models, suggesting a therapeutic potential for treating hypertension.

Pharmacokinetics

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 2-nitro derivatives. These studies highlighted favorable permeability characteristics when evaluated against various cellular models .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring. A common approach includes:

  • Step 1 : Cyclization of nitriles or thiourea derivatives with sodium azide under acidic conditions to generate the tetrazole core .
  • Step 2 : Sulfonamide coupling via reaction of a sulfonyl chloride intermediate with ammonia or amines.
  • Step 3 : Nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
    Optimization Tips :
  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC (C18 columns, UV detection at 254 nm) .
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm), sulfonamide NH (δ ~5.5 ppm, broad), and tetrazole protons (δ 8.0–9.0 ppm).
    • ¹³C NMR : Confirm nitration (C-NO₂ at ~145 ppm) and sulfonamide (SO₂ at ~125 ppm) .
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M−H]⁻ ions matching the molecular weight (e.g., m/z 299.2 for C₇H₅N₅O₄S).
  • HPLC : Use reverse-phase columns with acetonitrile/water mobile phases to assess purity (>95%) .

Q. What are the key chemical properties influencing reactivity, and how do functional groups (tetrazole, nitro, sulfonamide) dictate stability?

  • Tetrazole Ring :
    • Acidic NH protons (pKa ~4.5) enable coordination with metals or hydrogen bonding in crystal lattices .
    • Susceptible to oxidation; avoid strong oxidizing agents (e.g., KMnO₄) .
  • Nitro Group :
    • Electron-withdrawing effect activates the benzene ring for nucleophilic substitution but may lead to reduction (e.g., with Sn/HCl) to an amine.
  • Sulfonamide :
    • Hydrolytically stable under neutral conditions but degrades in strong acids/bases.
      Stability Recommendations :
  • Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and intermolecular interactions in this compound?

  • Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ direct methods (SHELXT) and refine via SHELXL (anisotropic displacement parameters, hydrogen bonding constraints) .
  • Key Insights :
    • Tetrazole-benzene dihedral angles (~30°) indicate π-π stacking potential.
    • Hydrogen bonds between sulfonamide O and tetrazole NH stabilize crystal packing .
  • Software : Mercury (CCDC) for visualizing voids and packing motifs .

Q. What computational strategies predict the compound’s electronic properties and ligand-receptor interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (e.g., ~4.5 eV for nitro group electron withdrawal) .
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via sulfonamide oxygen and tetrazole nitrogen interactions .
  • MD Simulations : Assess solvation effects (water/octanol) to predict logP values (~1.8) and membrane permeability .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in antimicrobial activity (MIC values) may arise from:
    • Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922).
    • Solubility Issues : Pre-dissolve compounds in DMSO (<1% v/v) and confirm stability via LC-MS .
    • Metabolite Interference : Perform metabolite profiling (e.g., CYP450 inhibition assays) to identify active derivatives .

Q. What strategies optimize regioselectivity in derivatization reactions of the tetrazole ring?

  • Protection/Deprotection : Use trityl groups to block the 1H-tetrazole NH, enabling selective alkylation at N2 .
  • Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at C5 of the tetrazole .
  • Microwave Assistance : Enhance reaction rates and selectivity (e.g., 100°C, 20 min) for sulfonamide alkylation .

Q. How does the compound’s solid-state behavior (polymorphism, hydration) impact formulation in drug delivery systems?

  • Polymorph Screening : Use solvent evaporation (ethanol, acetone) to isolate Form I (monoclinic) and Form II (orthorhombic) .
  • Hydration Studies : TGA/DSC analysis reveals weight loss steps (~100°C) indicating hydrate formation.
  • Formulation Stability : Co-crystallize with excipients (e.g., PEG 6000) to enhance dissolution rates .

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